molecular formula C5H5ClN2O B1588585 2-Chloro-6-methoxypyrazine CAS No. 33332-30-8

2-Chloro-6-methoxypyrazine

Cat. No.: B1588585
CAS No.: 33332-30-8
M. Wt: 144.56 g/mol
InChI Key: XWSSFRJLOZQOCX-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyrazine is a heterocyclic organic compound with the molecular formula C5H5ClN2O. It is a colorless to pale yellow liquid with a pungent odor and is commonly used as a flavoring agent in the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxypyrazine typically involves the reaction of sodium methoxide with 2,6-dichloropyrazine in stoichiometric amounts in refluxing methanol for 6 hours . This method ensures the substitution of one chlorine atom with a methoxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxypyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used for the reduction of the pyrazine ring.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-6-methoxypyrazine and 2-thio-6-methoxypyrazine.

    Oxidation: Products include 2-chloro-6-formylpyrazine and 2-chloro-6-carboxypyrazine.

    Reduction: Products include 2-chloro-6-methoxydihydropyrazine.

Scientific Research Applications

2-Chloro-6-methoxypyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential antimicrobial and anticancer properties.

    Industry: It is used as a flavoring agent in the food industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyrazine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxypyridine
  • 6-Chloro-2-methoxypyridine-3-boronic acid
  • 2-Bromo-6-chloropyrazine

Uniqueness

2-Chloro-6-methoxypyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. Its methoxy group at the 6-position and chlorine at the 2-position make it particularly useful in flavoring applications and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-6-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSSFRJLOZQOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452021
Record name 2-Chloro-6-methoxypyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33332-30-8
Record name 2-Chloro-6-methoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33332-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxypyrazine
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Synthesis routes and methods I

Procedure details

After dissolving 7.99 g of 2,6-dichloropyrazine in 100 ml of tetrahydrofuran, 11.3 ml of a 28% sodium methoxide-methanol solution was added dropwise while stirring at room temperature, and stirring was continued overnight. Water was added to the reaction solution, and extraction was performed with n-hexane. The organic layer was washed with water and saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to obtain the title compound (6.96 g, 90% yield).
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

2,6-Dichloropyrazine (0.067 mole) is treated with a solution of sodium methoxide (0.067 mole) in 100 ml. dry methanol for 1 hour at 25°. The solvent is removed in vacuo and the residue is extracted with boiling hexane extract. 2-Chloro-6-methoxypyrazine crystallizes from the hexane extract. Another recrystallization from isopropanol at -70° gives 2-chloro-6-methoxypyrazine as an oil at room temperature.
Quantity
0.067 mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.067 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the ortho-directing ability of substituents in 2-chloro-6-methoxypyrazine?

A1: The regioselectivity of metalation reactions in diazines, like this compound, is crucial for further derivatization and potential applications. The research by [] reveals that fluorine exhibits the strongest ortho-directing effect compared to methoxy and chlorine groups in these reactions. This means that when a metalation reagent, such as an organolithium compound, is used, the fluorine substituent predominantly directs the metalation to the ortho position. This selectivity is important for synthesizing specific isomers of substituted diazines, which may have different biological activities or serve as building blocks for more complex molecules.

Q2: What is the role of this compound in the synthesis of LLM-105, and how does the green oxidation process contribute to its production?

A2: this compound is a key intermediate in the synthesis of LLM-105, a compound with potential pharmacological applications. The research by [] describes a novel and environmentally friendly method for the synthesis of this compound-1-oxide, another crucial intermediate in the LLM-105 synthesis. This method employs a catalytic system involving protonated peroxotungstate combined with chitosan and utilizes hydrogen peroxide as a green oxidant. This approach offers several advantages, including high yields, the avoidance of harsh reagents like trifluoroacetic acid, and reduced environmental impact. This green oxidation process highlights the potential for sustainable and efficient synthesis of pharmaceutical intermediates like this compound-1-oxide.

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